(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(propylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-11-17-23(20,21)15-8-5-13(6-9-15)18-16(19)10-7-14-4-3-12-22-14/h3-10,12,17H,2,11H2,1H3,(H,18,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPWNQCITJLHAN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 334.39 g/mol. Its structure includes a furan ring and a sulfamoyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 334.39 g/mol |
| IUPAC Name | (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)prop-2-enamide |
| SMILES | CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
1. Modulation of Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide may act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was shown to produce anxiolytic-like effects in animal models by enhancing the activity of these receptors, suggesting that similar mechanisms may be applicable to (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide .
2. Cytoprotective Effects
In studies involving related furan derivatives, such as BK3C231, it was observed that these compounds could protect against DNA damage and mitochondrial dysfunction induced by carcinogens. The cytoprotective effects were attributed to the inhibition of nitrosative stress rather than oxidative stress . This suggests that (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide may also exhibit similar protective properties.
Anxiolytic Activity
A study on a closely related compound demonstrated significant anxiolytic-like activity in mice at doses as low as 0.5 mg/kg. The study highlighted that the anxiolytic effects were mediated through α7 nicotinic acetylcholine receptors, which could be a relevant pathway for (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide exhibit significant anticancer properties. The furan moiety is known for its ability to interact with biological targets, enhancing the cytotoxicity against various cancer cell lines. Studies have shown that derivatives of furan-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Properties
The sulfonamide group present in the compound contributes to its antimicrobial activity. Sulfonamides have been widely studied for their effectiveness against bacterial infections. The incorporation of the furan ring may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes . Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of the furan ring and sulfonamide group may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Materials Science
Polymer Chemistry
(E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide can be used as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other vinyl monomers, leading to materials with tailored properties such as increased thermal stability and improved mechanical strength. The furan unit can participate in Diels-Alder reactions, enabling the formation of cross-linked networks that enhance material performance .
Sensors and Electronics
The electronic properties of furan-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide to form conductive pathways can be exploited in sensor technology, particularly for detecting environmental pollutants or biological markers .
Agricultural Chemistry
Pesticide Development
The structural characteristics of (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide suggest potential applications in agrochemicals. Compounds with similar functionalities have been evaluated for their herbicidal and insecticidal activities. The sulfonamide moiety may enhance the bioactivity against pests while minimizing toxicity to non-target organisms .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide and structurally related acrylamide derivatives:
Structural and Functional Analysis
Core Scaffold Modifications The acrylamide backbone is conserved across all compounds, critical for hydrogen bonding with target enzymes . Furan vs.
Sulfamoyl Group Variations
- The N-propylsulfamoyl group in the target compound improves lipophilicity (logP ~2.1) compared to unsubstituted sulfamoyl derivatives (logP ~1.5), enhancing membrane permeability .
- 4,6-Dimethylpyrimidinyl-sulfamoyl () introduces steric bulk, which may reduce off-target interactions but could limit solubility .
Biological Activity Trends Antiviral Potency: The target compound’s helicase IC₅₀ (13.0 µM) is 4.4-fold weaker than its ATPase activity, suggesting helicase inhibition requires additional optimization . Bananin derivatives (IC₅₀ = 2.3–3.0 µM) outperform acrylamides in helicase inhibition but lack sulfamoyl modifications . Anti-inflammatory Activity: Plant-derived acrylamides (e.g., ) prioritize phenolic and methoxy groups, diverging from synthetic antiviral designs .
Therapeutic Potential The target compound’s N-propylsulfamoyl group positions it as a candidate for oral bioavailability studies, whereas cyano-substituted analogs () are tailored for protease inhibition .
Q & A
Q. What are the standard synthetic protocols for preparing (E)-3-(furan-2-yl)-N-(4-(N-propylsulfamoyl)phenyl)acrylamide, and how is purity ensured?
Methodological Answer: The compound is typically synthesized via EDCI/HOBt-mediated coupling in anhydrous DMF, starting from α-bromoacrylic acid and the sulfamoyl-substituted aniline derivative. Key steps include:
- Reaction under ice-cooling (0–5°C) to minimize side reactions .
- Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient) to isolate the acrylamide product.
- Purity validation using ¹H/¹³C NMR (e.g., characteristic vinyl proton peaks at δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies π→π* transitions in the acrylamide core (λmax ~250–300 nm) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
- NMR : ¹H NMR distinguishes the E-isomer (trans coupling constant J = 12–16 Hz for vinyl protons) from the Z-isomer .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antiviral Activity : Inhibits SARS-CoV helicase (IC50 ~5–10 µM) via competitive binding to the ATPase domain .
- Anticancer Potential : Structural analogs (e.g., (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide) show antiproliferative effects (IC50 ~2–20 µM) in breast cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?
Methodological Answer: Key parameters include:
Q. How do structural modifications influence pharmacological activity?
Methodological Answer:
- Sulfonamide Substitution : Replacing N-propyl with N-phenyl enhances α7 nicotinic acetylcholine receptor (nAChR) modulation (e.g., DM490: EC50 = 3.2 µM vs. DM497: EC50 = 12 µM) .
- Heterocycle Variation : Thiophene analogs (e.g., DM497) show higher antinociceptive activity than furan derivatives due to improved membrane permeability .
Q. What in vitro assays are recommended to resolve contradictory data on receptor modulation?
Methodological Answer:
Q. How can computational methods guide SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
